Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
CAS No.: 71002-19-2
Cat. No.: VC18461341
Molecular Formula: C24H19N6NaO5S
Molecular Weight: 526.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71002-19-2 |
|---|---|
| Molecular Formula | C24H19N6NaO5S |
| Molecular Weight | 526.5 g/mol |
| IUPAC Name | sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1 |
| Standard InChI Key | JZEMDMQSSTZESF-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure features a naphthalene backbone substituted with two azo groups, an acetamidophenyl moiety, and a sulfonate group. The sodium counterion enhances solubility in aqueous media, a critical attribute for dye applications. The presence of multiple electron-withdrawing (sulfonate) and electron-donating (amino, hydroxy) groups creates a push-pull electronic system, enabling absorption in the visible spectrum (λ<sub>max</sub> ≈ 500–600 nm) .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 526.5 g/mol | |
| CAS Number | 71002-19-2 | |
| Solubility | Water-soluble |
Spectral Characteristics
The UV-Vis spectrum of this dye exhibits a strong absorbance band attributable to π→π* transitions in the conjugated azo system. The sulfonate group’s electron-withdrawing effect shifts the absorption bathochromically compared to non-sulfonated analogs. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1600 cm<sup>−1</sup> (C=N stretching) and 1180 cm<sup>−1</sup> (S=O stretching) .
Synthesis and Manufacturing
Diazotization and Coupling Reactions
The synthesis involves a two-step process:
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Diazotization: A primary aromatic amine (e.g., 4-acetamidoaniline) reacts with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt couples with a naphthalene derivative (e.g., 4-amino-5-hydroxynaphthalene-1-sulphonate) in an alkaline medium (pH 8–10) to yield the azo linkage .
Table 2: Optimal Synthesis Conditions
| Parameter | Optimal Range | Source |
|---|---|---|
| Temperature | 0–5°C (diazotization); 25°C (coupling) | |
| pH | 1–2 (diazotization); 8–10 (coupling) | |
| Reaction Time | 2–4 hours |
Applications in Industrial and Scientific Contexts
Textile Dyeing
The compound’s sulfonate group facilitates strong interactions with cellulose fibers, making it suitable for cotton and wool dyeing. Its lightfastness (rated 6–7 on the Blue Wool Scale) ensures minimal fading under UV exposure .
Biological Staining
In histology, this dye selectively binds to cytoplasmic components, aiding in tissue differentiation. Its metachromatic properties enable discrimination between acidic and basic cellular structures .
Table 3: Application-Specific Properties
| Application | Key Property | Source |
|---|---|---|
| Textiles | Lightfastness, washfastness | |
| Biological Staining | Metachromasy, pH sensitivity |
Analytical Chemistry
As a pH indicator, the compound undergoes reversible color changes from red (pH < 3) to yellow (pH > 11) due to protonation/deprotonation of the hydroxy and amino groups .
Stability and Degradation Mechanisms
pH-Dependent Stability
The azo linkage is susceptible to cleavage under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, generating aromatic amines, some of which are carcinogenic .
Table 4: Stability Profile
| Condition | Effect | Source |
|---|---|---|
| pH 2–11 | Stable | |
| UV Exposure | Moderate degradation over 100 h | |
| Thermal Stress (100°C) | Decomposition after 1 h |
Photodegradation Pathways
UV irradiation induces homolytic cleavage of the azo bond, yielding nitroso intermediates and free radicals. Antioxidants like ascorbic acid mitigate this degradation .
Comparative Analysis With Structural Analogs
Disodium 2,7-Disulphonate Derivative
A related compound, disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (CAS 94386-47-7), features additional sulfonate groups, enhancing water solubility (628.54 g/mol) .
Table 5: Comparative Properties
| Property | Sodium 1-Sulphonate | Disodium 2,7-Disulphonate | Source |
|---|---|---|---|
| Molecular Weight | 526.5 g/mol | 628.54 g/mol | |
| Solubility | 50 g/L (20°C) | 120 g/L (20°C) | |
| λ<sub>max</sub> | 520 nm | 540 nm |
Future Research Directions
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Toxicokinetic Studies: Elucidate metabolic pathways and potential bioaccumulation.
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Green Synthesis Methods: Develop solvent-free or catalytic processes to reduce waste.
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Advanced Applications: Explore use in photodynamic therapy or organic semiconductors.
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